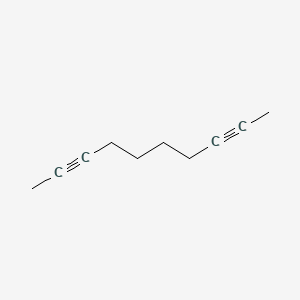
2,8-Decadiyne
Übersicht
Beschreibung
2,8-Decadiyne is an organic compound with the molecular formula C₁₀H₁₄. It is characterized by the presence of two triple bonds located at the second and eighth positions of a ten-carbon chain. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,8-Decadiyne can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where vinylidene chloride is reacted with 1-octyne in the presence of a palladium catalyst and copper(I) iodide. The reaction is typically carried out in toluene with n-butylamine as a base, followed by dehydrochlorination using lithium diisopropylamide .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is usually purified through distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2,8-Decadiyne undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alkanes or alkenes.
Substitution: It can participate in substitution reactions, especially with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,8-Decadiyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of 2,8-Decadiyne involves its ability to interact with various molecular targets. Its triple bonds make it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions and biological interactions. The compound can inhibit enzymes or disrupt cellular processes by forming adducts with proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
1,3-Decadiyne: Another diyne with triple bonds at the first and third positions.
2,4-Hexadiyne: A shorter chain diyne with triple bonds at the second and fourth positions.
2,8-Decadiene: A similar compound with double bonds instead of triple bonds.
Uniqueness: 2,8-Decadiyne is unique due to its specific placement of triple bonds, which imparts distinct reactivity and properties. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
deca-2,8-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORPQWPYEOSKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194096 | |
| Record name | 2,8-Decadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4116-93-2 | |
| Record name | 2,8-Decadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004116932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Decadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-Decadiyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,8-decadiyne react with ruthenium complexes containing antimony ligands?
A1: [] Research shows that this compound undergoes oxidative coupling when reacting with the half-sandwich ruthenium complex [RuCp(SbR3)(CH3CN)2]PF6 (where R = phenyl or n-butyl). This reaction initially forms an electrophilic metallacyclopentatriene complex. Due to the presence of α-alkyl substituents in this compound, the metallacyclopentatriene undergoes a 1,2-hydrogen shift, ultimately yielding a stable butadienyl carbene complex. [] This reaction pathway was supported by DFT/B3LYP calculations. []
Q2: Does the reaction outcome of this compound with ruthenium complexes change with different ligands?
A2: [] Yes, the nature of the ligand on the ruthenium complex can significantly impact the reaction pathway. While antimony-containing ligands like SbPh3 and SbBun3 lead to the formation of butadienyl carbene complexes, using phosphine ligands (PR3) results in a mechanistic changeover. [] Instead of a 1,2-hydrogen shift, the phosphine ligand migrates, resulting in the formation of an allyl carbene complex. [] This highlights the crucial role of ligand properties in influencing the reactivity of this compound with ruthenium complexes.
Q3: Can this compound undergo chelate-assisted macrocyclization with ruthenium complexes?
A3: [] While this compound itself does not readily undergo macrocyclization with ruthenium complexes, even at elevated temperatures, incorporating a thioether functionality within the diyne backbone can significantly alter its reactivity. [] For instance, the diyne 4,7,10-trithiatrideca-2,11-diyne (TTDD), containing three thioether groups, readily reacts with [Ru(CO)2(PPh3)3] at room temperature. [] This reaction forms a cyclopentadienone complex, highlighting the crucial role of the thioether group in facilitating the macrocyclization process via coordination to the ruthenium center. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


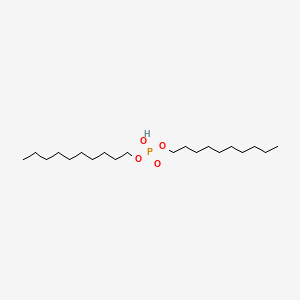

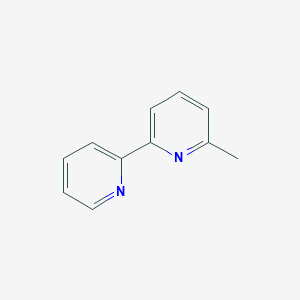
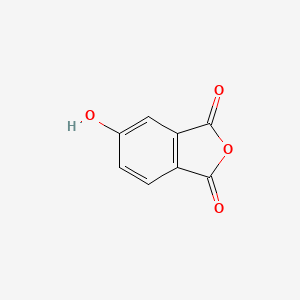
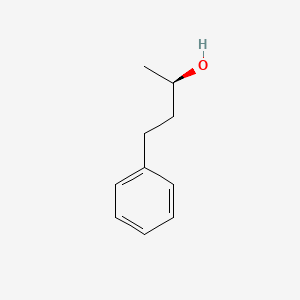
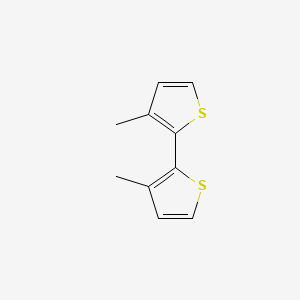
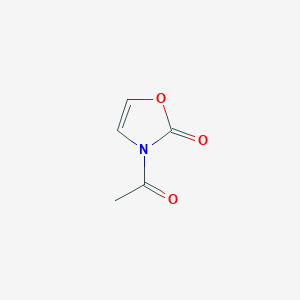
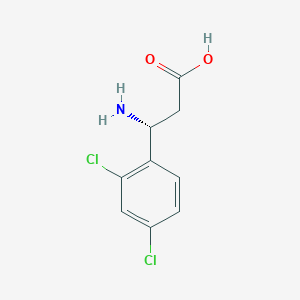
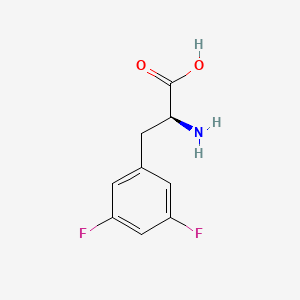

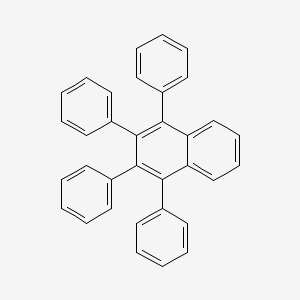
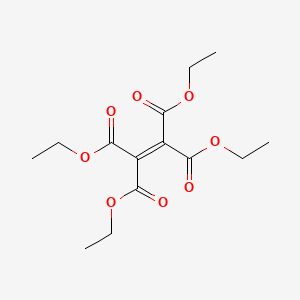

![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-phenyl-](/img/structure/B1582027.png)
